1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine
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Overview
Description
1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzoic acid with azetidine-3-amine under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides or ethers, while oxidation and reduction reactions produce corresponding oxides or amines .
Scientific Research Applications
1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine involves its interaction with specific molecular targets. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-fluorobenzotrifluoride
Comparison: 1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-[2-bromo-5-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O/c12-9-2-1-6(11(13,14)15)3-8(9)10(18)17-4-7(16)5-17/h1-3,7H,4-5,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMNRGYBERXCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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